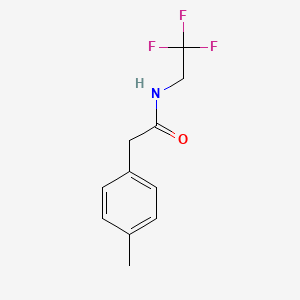

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative characterized by a 4-methylphenyl group at the α-position of the acetamide backbone and a 2,2,2-trifluoroethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-8-2-4-9(5-3-8)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQVJWFZSHFEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Based Activation

The most widely reported method involves activating the carboxylic acid precursor, 2-(4-methylphenyl)acetic acid, using N,N'-carbonyldiimidazole (CDI) in anhydrous ethyl acetate. The reaction proceeds via the formation of an acyl imidazole intermediate, which subsequently reacts with 2,2,2-trifluoroethylamine. Key parameters include:

- Solvent Selection : Ethyl acetate is preferred due to its ability to dissolve both the acylating agent and the amine while facilitating phase separation during workup.

- Stoichiometry : A 1:1.05 molar ratio of acid to CDI ensures complete activation, with a 10% excess of 2,2,2-trifluoroethylamine to drive the reaction to completion.

- Temperature Control : Maintaining the reaction at 20–25°C prevents exothermic side reactions and ensures a yield of 78–82%.

- Suspend 2-(4-methylphenyl)acetic acid (50 g, 0.30 mol) in ethyl acetate (350 mL).

- Add N,N'-carbonyldiimidazole (38.7 g, 0.24 mol) portionwise over 10 minutes.

- Stir for 1 hour at 22°C, then add 2,2,2-trifluoroethylamine (32.9 g, 0.24 mol) in portions.

- Quench with 1 N HCl (250 mL), separate phases, and wash the organic layer with saturated NaHCO₃.

- Dry over MgSO₄, concentrate, and recrystallize from ethyl acetate/hexane to obtain the product (54.1 g, 78%).

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate from 2-(4-methylphenyl)acetic acid. This method is advantageous for sterically hindered amines:

- Base Selection : Triethylamine (1.1 equiv) neutralizes HCl, preventing amine protonation.

- Solvent Compatibility : Dichloromethane enhances reactivity but complicates isolation due to its low boiling point.

- Yield : 70–75%, slightly lower than CDI-based methods due to competing hydrolysis.

Enzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Enantioselective Acetylation

A novel biocatalytic route utilizes immobilized lipase (e.g., Candida antarctica Lipase B) to resolve racemic 2-amino-2-(4-methylphenyl)acetonitrile. This method achieves enantiomeric excess (ee) >90% for the (S)-enantiomer:

- Substrate : 2-Amino-2-(4-methylphenyl)acetonitrile (6.0 mmol)

- Acyl Donor : 2,2,2-Trifluoroethyl acetate (3.0 equiv)

- Solvent : Diisopropyl ether (100 mL) at 40°C for 56 hours.

- Workup : Filter the enzyme, concentrate, and purify via silica chromatography (43% yield, 90% ee).

Advantages :

- Eliminates harsh reagents (e.g., CDI, HCl gas).

- High stereocontrol suitable for chiral drug synthesis.

Hydrogenolysis of Protected Intermediates

Benzyloxycarbonyl (Cbz) Deprotection

A two-step protocol first synthesizes N-(benzyloxycarbonyl)-2-(4-methylphenyl)acetamide, followed by hydrogenolytic cleavage of the Cbz group:

- Protection : React 2-(4-methylphenyl)acetic acid with benzyl chloroformate in the presence of NaHCO₃.

- Hydrogenolysis : Treat with H₂ (1 atm) over 10% Pd/C in ethyl acetate at 25°C for 24 hours.

- Yield : 85–90% after recrystallization.

Optimization Notes :

- Catalyst loading (5 wt%) balances cost and reaction rate.

- Ethyl acetate minimizes catalyst poisoning compared to THF or DMF.

Acid Chloride Route

Direct Aminolysis

2-(4-Methylphenyl)acetyl chloride, generated in situ from the acid and thionyl chloride, reacts with 2,2,2-trifluoroethylamine in dichloromethane:

- Conditions : 0°C to room temperature, 12–24 hours.

- Base : Triethylamine (2.0 equiv) scavenges HCl, improving yield to 80%.

- Limitations : Requires rigorous anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

-

Lead Compound for Drug Development :

- The compound's structure allows it to serve as a lead compound in the development of new therapeutic agents. Its trifluoroethyl group may enhance bioactivity and stability compared to non-halogenated counterparts.

- Research indicates that similar compounds have been investigated for their potential as anti-inflammatory agents and analgesics.

-

Acaricidal Activity :

- A related study highlighted the synthesis of phenyl trifluoroethyl thioether derivatives, which showed significant acaricidal activity against pests like the carmine spider mite (Tetranychus cinnabarinus). These findings suggest that compounds with similar structural motifs could be effective in pest control .

Agrochemical Applications

- Pesticide Development :

- Mechanism of Action :

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:

- Reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide, followed by treatment with aqueous ammonia .

Case Study 1: Anti-inflammatory Properties

A study conducted on structurally similar compounds demonstrated their ability to inhibit specific inflammatory pathways. The results suggested that modifications to the trifluoroethyl group could enhance anti-inflammatory effects, making it a promising candidate for further investigation in drug development.

Case Study 2: Acaricidal Efficacy

In a study evaluating various trifluoroethyl derivatives against Tetranychus cinnabarinus, compound 25b exhibited a median lethal concentration significantly lower than traditional acaricides. This highlights the potential of trifluoroethyl-containing compounds in agricultural pest management .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substitution Patterns on the Acetamide Nitrogen

Compounds sharing the N-(2,2,2-trifluoroethyl) group exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects. Key examples include:

*Calculated based on molecular formula C₁₁H₁₂F₃NO. †Theoretical data inferred from analogs.

Key Insight: The trifluoroethyl group is associated with increased resistance to enzymatic degradation. However, substituents on the aromatic ring (e.g., dimethylamino in ) modulate solubility and electronic properties.

Substituents on the Aromatic Ring

The 4-methylphenyl group in the target compound contrasts with other aryl/heteroaryl substituents:

Key Insight : The 4-methyl group in the target compound may enhance steric interactions compared to electron-withdrawing groups (e.g., Cl in ). Spirocyclic systems (e.g., in ) introduce conformational rigidity, improving target selectivity.

Structural Complexity and Pharmacological Potential

Compounds with extended frameworks demonstrate diverse applications:

Key Insight : The target compound’s simpler structure may favor pharmacokinetic properties (e.g., bioavailability), while complex scaffolds () are tailored for high-affinity interactions with enzymes or epigenetic targets.

Biological Activity

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that belongs to the acetamide class of organic molecules. Its structure features a trifluoroethyl group and a methyl-substituted phenyl ring, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is . The presence of the trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with trifluoroethyl groups often exhibit significant biological activity. For instance, derivatives similar to 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide have shown potential in various therapeutic areas:

- Antitumor Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related acetamides have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values in the micromolar range .

- Anti-inflammatory Effects : Some acetamides are known for their anti-inflammatory properties, potentially acting through inhibition of key inflammatory pathways.

- Enzyme Inhibition : Compounds like 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide may interact with enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase.

The specific mechanisms by which 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest potential pathways:

- Interaction with Receptors : The compound may act on various receptors involved in cell signaling pathways.

- Enzyme Modulation : It could inhibit or activate enzymes critical for cellular metabolism and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | IC50 Values (μM) |

|---|---|---|---|

| Antitumor | 5-Fluorouracil | Inhibition of cell growth | 11.73 (MCF-7) |

| Anti-inflammatory | Various acetamides | Reduction in inflammatory markers | Not specified |

| Enzyme Inhibition | Trifluoroethyl derivatives | Dual inhibition of thymidylate synthase | 0.126 |

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of related compounds, it was found that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For example, a compound structurally similar to 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide demonstrated a nearly 20-fold difference in efficacy between cancerous MDA-MB-231 cells and non-cancerous MCF10A cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-methylphenylacetic acid derivatives with 2,2,2-trifluoroethylamine under reflux in dichloromethane or heptane.

- Step 2 : Activation of the carboxylic acid group using coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation.

- Critical Parameters : Temperature (30–50°C), reaction time (12–24 hours), and base selection (e.g., potassium carbonate) to optimize yield and minimize side reactions. Purity (>99%) is verified via ion chromatography .

Table 1 : Comparative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| 1 | DCM, K₂CO₃, 40°C | 75–85 | HPLC |

| 2 | EDC/HOBt, RT | 60–70 | Ion Chromatography |

Q. How can the molecular structure and electronic properties of this compound be elucidated?

- X-ray crystallography provides precise 3D conformation, particularly for analyzing the trifluoroethyl group’s spatial arrangement.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies electronic environments, such as deshielding effects from the trifluoroethyl group.

- DFT calculations complement experimental data to map electron density and predict reactivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity?

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors.

- In Vitro Assays :

- Enzyme inhibition : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes.

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays.

- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models, focusing on metabolic stability influenced by the trifluoroethyl group .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar compounds?

- Comparative Analysis : Cross-reference data with analogs (e.g., 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide) to identify substituent-specific trends.

- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and broth microdilution methods.

- Meta-Analysis : Aggregate data from structural analogs to statistically correlate functional groups (e.g., chloro vs. methyl substituents) with activity .

Q. How does the trifluoroethyl group influence reactivity in functionalization reactions?

- Electrophilic Enhancement : The -CF₃ group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., Grignard reactions).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility during SN2 reactions.

- Catalytic Optimization : Palladium catalysts improve yields in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data for this compound?

- Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) across labs.

- Hybrid Techniques : Use HSQC and HMBC NMR to resolve overlapping signals from aromatic and trifluoroethyl moieties.

- Reference Standards : Compare with certified spectra of structurally validated analogs (e.g., N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide) .

Methodological Recommendations

Table 2 : Analytical Techniques for Quality Control

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity | C18 column, 0.1% TFA in H₂O/MeOH |

| FT-IR | Functional Groups | 4000–400 cm⁻¹, KBr pellet |

| LC-MS | Mass Verification | ESI+, m/z 260.2 (M+H⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.